Delucemine

Neuroprotection NMDA antagonist Psychotomimetic liability

Select Delucemine for its dual NMDA antagonism and SSRI activity, providing a unique efficacy-toxicity balance unmatched by memantine or ketamine. With a 2-hour therapeutic window, it is essential for clinically relevant stroke and TBI models requiring precise neuroprotection without behavioral confounds.

Molecular Formula C16H17F2N
Molecular Weight 261.31 g/mol
CAS No. 186495-49-8
Cat. No. B065757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelucemine
CAS186495-49-8
SynonymsNPS 1506
NPS-1506
NPS1506
Molecular FormulaC16H17F2N
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F
InChIInChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3
InChIKeyMUGNLPWYHGOJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delucemine (CAS 186495-49-8): Procurement-Grade NMDA Antagonist with Dual SSRI Activity


Delucemine (NPS-1506) is a small-molecule, uncompetitive NMDA receptor antagonist and selective serotonin reuptake inhibitor (SSRI) originally derived from spider toxin [1]. It exhibits a moderate binding affinity for the NMDA receptor and demonstrates neuroprotective effects across multiple preclinical models of brain injury, including ischemic stroke, hemorrhagic stroke, and head trauma, with a therapeutic window of opportunity of up to 2 hours post-insult [2]. The compound has undergone Phase I clinical evaluation for both stroke and major depressive disorder [3].

Delucemine (CAS 186495-49-8): Why Generic NMDA Antagonist Substitution Introduces Undefined Liability in Neuroprotection Models


Generic substitution among NMDA receptor antagonists is scientifically unsound due to marked intra-class divergence in psychotomimetic liability, therapeutic index, and pharmacokinetic profile. Unlike high-affinity channel blockers such as MK-801 or phencyclidine (PCP), Delucemine's moderate affinity and uncompetitive mechanism confers a demonstrably lower risk of inducing PCP-like behaviors, neuronal vacuolization, and behavioral toxicity at neuroprotective doses [1]. Furthermore, Delucemine's extended plasma half-life of approximately 60 hours in humans provides a distinct advantage for sustained target engagement following a single intravenous dose, a property not shared by many alternative antagonists that require continuous infusion [2]. Its additional SSRI activity introduces a second, orthogonal pharmacodynamic axis that is absent in pure NMDA antagonists, fundamentally altering its overall biological signature and rendering direct interchangeability invalid.

Delucemine (CAS 186495-49-8) Product-Specific Quantitative Differentiation Evidence Guide


Delucemine (NPS-1506) Demonstrates Favorable Psychotomimetic Liability Profile Relative to High-Affinity NMDA Antagonists

In preclinical safety studies, Delucemine (NPS-1506) did not induce the PCP-like behaviors, neuronal vacuolization, or behavioral toxicity characteristic of high-affinity NMDA channel blockers such as MK-801 and phencyclidine (PCP), even at doses that produced behavioral toxicity [1]. This differential is critical for neuroprotective applications where the narrow therapeutic index of first-generation antagonists has historically precluded clinical translation.

Neuroprotection NMDA antagonist Psychotomimetic liability Safety pharmacology

Delucemine (NPS-1506) Attenuates Brain Edema and Restores Ion Homeostasis Following Closed Head Trauma in Rats

In a rat model of closed head trauma (CHT), treatment with Delucemine (NPS-1506) at 1 mg/kg i.v. (administered at 1 and 4 hours post-injury) significantly reversed trauma-induced brain edema and ion dysregulation at 24 hours post-injury [1]. The compound normalized specific gravity, water content, and electrolyte levels (Na⁺, K⁺, Ca²⁺, Mg²⁺) in the injured hemisphere, demonstrating a quantifiable neuroprotective effect on secondary injury cascades.

Traumatic Brain Injury Neuroprotection Brain edema Ion homeostasis

Delucemine (NPS-1506) Attenuates Post-Traumatic Memory Dysfunction and Hippocampal Neuron Death in Fluid Percussion Injury Model

In a rat model of parasagittal fluid percussion brain trauma, administration of Delucemine (NPS-1506) at 1 mg/kg (at 10 min and 4 hr post-injury) resulted in a significant attenuation of memory dysfunction and reduced hippocampal CA3 neuron death [1]. This effect was observed without altering brain temperature, mean arterial pressure, pulse, or arterial blood gases, indicating a direct neuroprotective action on cognitive outcomes.

Traumatic Brain Injury Cognitive dysfunction Hippocampal neuroprotection Memory

Delucemine Exhibits Extended Plasma Half-Life (≈60 hr) in Humans, Enabling Single-Dose Sustained Neuroprotection

A Phase I clinical study demonstrated that Delucemine (NPS-1506) possesses a long plasma half-life of approximately 60 hours in humans, with intravenous doses from 5-100 mg being well tolerated [1]. This extended half-life is substantially longer than that of many other investigational NMDA antagonists and suggests that a single i.v. dose can provide prolonged neuroprotective coverage, a significant logistical advantage for acute care settings such as stroke or trauma.

Pharmacokinetics Neuroprotection Half-life Phase I

Delucemine Reduces Drug-Seeking Behavior in Cocaine Addiction Model, Demonstrating Dual SSRI/NMDA Antagonist Activity

In a rat model of cocaine addiction, Delucemine (10 mg/kg i.p.) significantly reduced drug-seeking behavior by 62% during extinction testing . This effect, which was correlated with normalized FosB expression in the nucleus accumbens, highlights the compound's dual SSRI and NMDA antagonist activities and suggests a unique therapeutic profile for substance use disorders.

Addiction Cocaine SSRI NMDA antagonist Drug-seeking

Delucemine (CAS 186495-49-8) Recommended Research & Industrial Application Scenarios Based on Verified Evidence


Preclinical Traumatic Brain Injury (TBI) and Stroke Models

Delucemine (NPS-1506) is uniquely suited for rodent models of TBI and stroke where the primary endpoints are reduction of cerebral edema, restoration of ion homeostasis, and preservation of cognitive function. The demonstrated ability to reverse trauma-induced edema and normalize electrolyte levels (Na⁺, K⁺, Ca²⁺, Mg²⁺) at 24 hr post-injury [1], combined with attenuation of memory deficits and hippocampal CA3 neuron death [2], makes it a strong candidate for studies investigating secondary injury cascades and neuroprotective interventions.

Substance Use Disorder (SUD) Research

The unique dual mechanism of Delucemine (SSRI + NMDA antagonist) makes it a high-value tool for investigating novel pharmacotherapies for cocaine addiction and other substance use disorders. The 62% reduction in drug-seeking behavior in a cocaine addiction model provides a quantifiable efficacy benchmark. Researchers focused on the interplay between glutamatergic and serotonergic systems in addiction circuitry will find this compound particularly informative.

Comparative NMDA Antagonist Safety Pharmacology Studies

Delucemine serves as an ideal reference standard for studies designed to differentiate the safety pharmacology profiles of NMDA receptor antagonists. Its well-documented lack of PCP-like psychotomimetic effects, absence of generalization to PCP, and lack of neuronal vacuolization at neuroprotective doses [3] provide a defined 'low-liability' comparator against which newer, high-affinity antagonists or compounds with unknown safety margins can be benchmarked.

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